molecular formula C22H25N3O3 B7173597 4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide

4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide

Cat. No.: B7173597
M. Wt: 379.5 g/mol
InChI Key: YCVVWHRPJGRVJQ-UHFFFAOYSA-N
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Description

4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a phenyl group, and a benzene dicarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the benzene dicarboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening can optimize reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide include:

    This compound analogs: These compounds have similar structures but with slight modifications.

    Other pyrrolidinone derivatives: Compounds with the pyrrolidinone ring but different substituents.

    Benzene dicarboxamide derivatives: Compounds with the benzene dicarboxamide moiety but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-N,4-N-diethyl-1-N-(2-oxo-1-phenylpyrrolidin-3-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-24(4-2)21(27)17-12-10-16(11-13-17)20(26)23-19-14-15-25(22(19)28)18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVVWHRPJGRVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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